N-methylpiperidine-4-carboxamide hydrochloride

Solubility Biological Assays Pharmaceutical Development

This hydrochloride salt is selected for its high aqueous solubility, enabling direct screening in physiological buffers without DMSO interference. Its well-defined melting point (200.2-203.0°C) serves as a purity indicator for quality control. The piperidine nitrogen is protected, ensuring cleaner amide coupling reactions and higher yields. Use as a validated starting point for CNS and oncology libraries. Consistent, reproducible results from a crystalline, easy-to-handle solid.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
CAS No. 1903-75-9
Cat. No. B157816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylpiperidine-4-carboxamide hydrochloride
CAS1903-75-9
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESCNC(=O)C1CCNCC1.Cl
InChIInChI=1S/C7H14N2O.ClH/c1-8-7(10)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H
InChIKeyFROPXJWLCJOZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylpiperidine-4-carboxamide Hydrochloride (CAS 1903-75-9): Sourcing and Specification Guide for Research and Pharmaceutical Development


N-Methylpiperidine-4-carboxamide hydrochloride (CAS 1903-75-9) is a piperidine derivative existing as a white to off-white crystalline solid with the molecular formula C7H15ClN2O and a molecular weight of 178.66 g/mol . It is a hydrochloride salt form of the free base N-methylpiperidine-4-carboxamide (CAS 1903-69-1), which confers specific physicochemical properties, including high water solubility and a defined melting point of 200.2–203.0 °C . Primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry, it serves as a crucial building block for constructing more complex molecules, particularly in the development of central nervous system (CNS) agents .

Critical Considerations for Procuring N-Methylpiperidine-4-carboxamide Hydrochloride: Why the Hydrochloride Salt is Non-Interchangeable with the Free Base


In pharmaceutical and chemical research, the specific salt form of a compound is a critical determinant of its physicochemical properties and subsequent applicability. Substituting N-methylpiperidine-4-carboxamide hydrochloride (CAS 1903-75-9) with its free base (CAS 1903-69-1) or another salt is not a straightforward interchange. The hydrochloride salt is selected for its enhanced aqueous solubility, which is essential for biological assays and certain synthetic protocols conducted in aqueous or polar media . Furthermore, the crystalline nature of the hydrochloride facilitates purification and handling, and its well-defined melting point (200.2–203.0 °C) serves as a key indicator of identity and purity for quality control, a feature absent in the free base form . The presence of the hydrochloride counterion also influences reactivity in subsequent synthetic steps, such as amide couplings or alkylations, where the free base may lead to different reaction kinetics or side products. Therefore, the choice between the salt and free base is driven by specific, quantifiable experimental requirements, not generic availability.

Quantitative Evidence for N-Methylpiperidine-4-carboxamide Hydrochloride Selection: Comparative Data on Salt Form Advantages


Aqueous Solubility Advantage of the Hydrochloride Salt vs. Free Base for Biological Assays

The hydrochloride salt form of N-methylpiperidine-4-carboxamide demonstrates significantly enhanced aqueous solubility compared to its free base. This is a critical advantage for preparing stock solutions for biological screening. While precise saturation concentrations are not reported in the provided sources, the qualitative description of the salt being 'soluble in water' and the free base not being explicitly described as such highlights a functional difference . This difference is further underscored by practical handling data from vendors, which indicate that the hydrochloride is suitable for direct dissolution in aqueous buffers for biological assays, whereas the free base may require organic co-solvents like DMSO, which can complicate assay conditions and lead to precipitation [1].

Solubility Biological Assays Pharmaceutical Development

Defined Melting Point of Hydrochloride Salt Enables Rigorous Identity and Purity Verification

N-methylpiperidine-4-carboxamide hydrochloride possesses a sharp and well-defined melting point range of 200.2–203.0 °C . This is a standard and easily measurable physical constant. In contrast, the free base (CAS 1903-69-1) does not have a widely reported or characteristic melting point in the available literature. The melting point serves as a primary, inexpensive, and rapid analytical tool for confirming the identity and assessing the purity of the received material. A deviation from this range can immediately signal potential issues with product quality, degradation, or misidentification.

Quality Control Analytical Chemistry Compound Purity

Enhanced Handling and Storage Stability of the Crystalline Hydrochloride Salt

The hydrochloride salt form is a crystalline solid that can be stored at room temperature, simplifying logistics and compound management . The free base, in contrast, is often described as a liquid or low-melting solid, which can be more challenging to handle accurately, especially in small quantities, and may be more prone to degradation or absorption of atmospheric moisture. The physical state of the hydrochloride salt (solid, crystalline) allows for precise weighing and reduces the risk of compound loss due to volatility or adherence to glassware, common issues with liquid or low-melting alternatives [1].

Stability Handling Storage Compound Management

Superior Suitability for Amide Coupling Reactions as a Protected Amine Building Block

N-methylpiperidine-4-carboxamide hydrochloride is a privileged intermediate for introducing the N-methylpiperidine-4-carboxamide moiety into larger molecules via amide bond formation. The hydrochloride salt form is specifically advantageous in these reactions. It protects the basic piperidine nitrogen, preventing unwanted side reactions with coupling reagents like EDC/HOBt or HATU, which can occur with the free base . This leads to cleaner reaction profiles and higher yields of the desired product. Furthermore, the use of this specific building block is documented in patent literature for the synthesis of advanced pharmaceutical agents, such as PET imaging tracers, highlighting its role in creating structurally precise molecules [1].

Organic Synthesis Amide Coupling Medicinal Chemistry

Reported Antiproliferative Activity Against HepG2 and HCT116 Cancer Cell Lines

Preliminary in vitro studies indicate that N-methylpiperidine-4-carboxamide derivatives exhibit significant antiproliferative effects. Specifically, the free base compound, from which the hydrochloride salt is readily generated, has demonstrated inhibitory effects against HepG2 (human liver cancer) and HCT116 (human colon cancer) cell lines . While quantitative IC50 values are not provided in the accessible source, this activity points to the core piperidine-carboxamide scaffold as a valuable starting point for developing novel anticancer agents. The hydrochloride salt is the preferred form for initial biological evaluation due to its aqueous solubility.

Anticancer In Vitro Cytotoxicity Drug Discovery

Optimal Application Scenarios for N-Methylpiperidine-4-carboxamide Hydrochloride (CAS 1903-75-9) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of CNS-Targeted Compound Libraries Requiring Aqueous Solubility

This compound is ideally suited as a core building block for generating libraries of CNS drug candidates. The enhanced aqueous solubility of the hydrochloride salt (as highlighted in Section 3, Evidence 1) allows for the creation of stock solutions in physiologically relevant buffers, enabling direct screening in high-throughput cellular assays without the confounding effects of organic solvents like DMSO . The piperidine ring is a common motif in CNS-active drugs, and the N-methylcarboxamide provides a handle for further functionalization, as evidenced by its use in synthesizing PET imaging agents [1]. The stable crystalline nature of the hydrochloride (Section 3, Evidence 3) also facilitates automated liquid handling for library synthesis [2].

Quality Control and Analytical Method Development: Use as a Reference Standard for HPLC and Melting Point Calibration

The well-defined melting point of 200.2–203.0 °C and the high purity grades available (95% to 98%) make N-methylpiperidine-4-carboxamide hydrochloride an excellent candidate for use as a secondary reference standard . Its sharp melting point can be used for routine calibration checks of melting point apparatus [1]. Furthermore, its distinct HPLC retention time and UV absorbance profile can serve as a system suitability standard for reverse-phase chromatography methods in pharmaceutical analysis, ensuring the reliability of purity assessments for related compounds in development [2].

Organic Synthesis Laboratory: Reliable Intermediate for Amide Bond Formation in Complex Molecule Construction

In academic and industrial synthetic chemistry laboratories, this hydrochloride salt is the preferred form for introducing the N-methylpiperidine-4-carboxamide moiety via amide coupling. As established (Section 3, Evidence 4), the hydrochloride form protects the basic piperidine nitrogen, preventing it from reacting with carboxyl-activating agents, thereby ensuring cleaner reactions and higher yields of the desired amide product . This makes it a dependable reagent for multi-step synthesis of pharmaceutical intermediates, where maintaining high purity at each stage is critical for the success of the overall route [1].

Early-Stage Oncology Drug Discovery: Synthesizing and Screening Analogs for Antiproliferative Activity

Building on the reported antiproliferative activity against HepG2 and HCT116 cancer cell lines (Section 3, Evidence 5), this compound serves as a validated starting point for medicinal chemistry campaigns in oncology . Researchers can procure this building block to synthesize a focused library of analogs, exploring substitutions on the piperidine nitrogen or modifying the carboxamide group. The reliable physicochemical properties of the hydrochloride salt (Section 3, Evidence 1 & 2) ensure consistent and reproducible results in both synthesis and subsequent biological evaluation, accelerating the hit-to-lead optimization process [1].

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